AlbA-DCA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C43H67Cl2NO12 |

|---|---|

Molecular Weight |

860.9 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-[(2,2-dichloroacetyl)amino]-4,5-dihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C43H67Cl2NO12/c1-38(2)14-16-43(37(53)54)17-15-41(6)21(22(43)18-38)8-9-26-40(5)12-11-27(39(3,4)25(40)10-13-42(26,41)7)58-35-28(46-34(52)33(44)45)31(50)30(49)24(57-35)20-56-36-32(51)29(48)23(47)19-55-36/h8,22-33,35-36,47-51H,9-20H2,1-7H3,(H,46,52)(H,53,54)/t22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32+,35-,36-,40-,41+,42+,43-/m0/s1 |

InChI Key |

RKZCSSOXYRKYHB-ITZJMVOSSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)NC(=O)C(Cl)Cl |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)NC(=O)C(Cl)Cl)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AlbA-DCA: A Novel Apoptosis-Inducing Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to AlbA-DCA, a promising anti-cancer agent. The information is intended for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Core Concepts

This compound is a novel chemical entity created by conjugating the natural saponin, Albiziabioside A (AlbA), with the metabolic modulator dichloroacetate (DCA).[1] This strategic combination aims to exploit the synergistic anti-cancer effects of both molecules. AlbA is known for its selective cytotoxicity towards cancer cells, while DCA targets the metabolic abnormalities characteristic of many tumors, specifically the Warburg effect.[1][2][3][4]

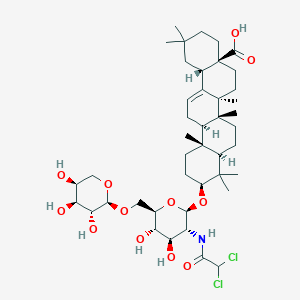

Chemical Structure

This compound is formed through the covalent linkage of Albiziabioside A and dichloroacetate. The precise chemical structure involves an ester bond between a hydroxyl group on the sugar moiety of Albiziabioside A and the carboxyl group of dichloroacetic acid. The molecular formula of this compound is C43H67Cl2NO12, and its molecular weight is 860.90 g/mol .

Components:

-

Albiziabioside A: A triterpenoid saponin isolated from plants of the Albizia genus.

-

Dichloroacetate (DCA): A small molecule inhibitor of pyruvate dehydrogenase kinase (PDK).

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, modulation of the tumor microenvironment, and a shift in cancer cell metabolism.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the intrinsic mitochondrial pathway, characterized by:

-

Increased Intracellular Reactive Oxygen Species (ROS): this compound treatment leads to a significant elevation in the levels of intracellular ROS, which can damage cellular components and trigger apoptosis.

-

Modulation of Apoptotic Proteins: The compound up-regulates the expression of the pro-apoptotic protein cytochrome c and down-regulates the anti-apoptotic protein Bcl-2.

-

Caspase Activation: this compound enhances the expression of caspase-9, a key initiator caspase in the intrinsic apoptotic cascade.

Metabolic Reprogramming

The DCA component of the conjugate plays a crucial role in reversing the Warburg effect, a metabolic hallmark of cancer cells.

-

Inhibition of Pyruvate Dehydrogenase Kinase (PDK): DCA inhibits PDK, an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex.

-

Shift from Glycolysis to Oxidative Phosphorylation: By inhibiting PDK, DCA reactivates the PDH complex, thereby shunting pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic shift reduces the production of lactate, a key contributor to the acidic tumor microenvironment.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound inducing apoptosis and metabolic reprogramming.

Quantitative Data

The cytotoxic and anti-tumor activities of this compound have been quantified in various studies.

| Cell Line | Cell Type | IC50 (μM) |

| MCF-7 | Human Breast Cancer | 0.43 |

| HCT116 | Human Colon Cancer | 3.87 |

| A375 | Human Melanoma | 3.78 |

| 4T1 | Murine Breast Cancer | 1.31 |

| HBMEC | Human Brain Microvascular Endothelial Cells | 38.20 |

| LO2 | Human Normal Liver Cells | 53.14 |

| Table 1: In Vitro Cytotoxicity of this compound. Data sourced from. |

| Parameter | Value | Experimental Model |

| In Vivo Dosage | 2 mg/kg | Subcutaneous injection in nude mice |

| Dosing Frequency | Every 2 days | For 2 weeks |

| Outcome | Almost complete suppression of tumor progression | 4T1 tumor model |

| Table 2: In Vivo Anti-Tumor Efficacy of this compound. Data sourced from. |

Experimental Protocols

The following are summaries of key experimental methodologies for studying the effects of this compound. These are based on the study by Wei G, et al. and should be referenced for complete details.

Apoptosis Induction Assay in MCF-7 Cells

-

Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with 2 μM this compound for 24 hours.

-

Apoptosis Detection: Apoptotic cell death is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Protein Expression Analysis: Western blotting is performed to analyze the expression levels of key apoptotic proteins, including cytochrome c, Bcl-2, and caspase-9.

In Vivo Tumor Suppression Study

-

Animal Model: Nude mice are used as the host for tumor xenografts.

-

Tumor Implantation: 4T1 murine breast cancer cells are subcutaneously injected into the mice to establish tumors.

-

Treatment Regimen: Once tumors reach a palpable size, mice are treated with subcutaneous injections of this compound at a dosage of 2 mg/kg every two days for a duration of two weeks.

-

Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the experiment.

-

Toxicity Assessment: At the end of the study, major organs (heart, liver, spleen, lung, kidney) are harvested for histopathological analysis to assess for any signs of toxicity.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a rationally designed anti-cancer conjugate that demonstrates significant potential. Its dual mechanism of action, which combines direct induction of apoptosis with the modulation of cancer cell metabolism, makes it a compelling candidate for further preclinical and clinical investigation. The available data indicates high efficacy against various cancer cell lines and in vivo tumor models, with a favorable selectivity for cancer cells over normal cells. This technical guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of this compound.

References

The Dual-Pronged Attack of AlbA-DCA: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of AlbA-DCA, a novel conjugate that leverages a two-pronged strategy to induce cancer cell death. By combining the natural product Albiziabioside A (AlbA) with the metabolic modulator dichloroacetate (DCA), this compound simultaneously triggers apoptosis and disrupts tumor cell metabolism, offering a promising new avenue for cancer therapy. This document provides a detailed overview of the signaling pathways involved, comprehensive summaries of quantitative data from preclinical studies, and meticulous descriptions of the experimental protocols used to elucidate its activity.

Core Mechanism: Metabolic Reprogramming and Apoptosis Induction

The fundamental anti-cancer activity of this compound stems from the synergistic action of its two components. Dichloroacetate (DCA) targets the metabolic hallmark of many cancers known as the Warburg effect, where cancer cells favor aerobic glycolysis over the more efficient oxidative phosphorylation for energy production.[1] DCA inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase (PDH) complex.[2][3][4] By inhibiting PDK, DCA effectively reactivates PDH, shifting the cancer cell's metabolism from glycolysis towards oxidative phosphorylation.[1] This metabolic reprogramming leads to a decrease in lactate production and an increase in the generation of reactive oxygen species (ROS), which can trigger apoptosis.

Concurrently, the Albiziabioside A (AlbA) moiety of the conjugate acts as a potent inducer of apoptosis. The this compound conjugate has been shown to up-regulate the expression of pro-apoptotic proteins such as cytochrome c and caspase-9, while down-regulating the anti-apoptotic protein Bcl-2. This modulation of key apoptotic regulators culminates in the activation of the caspase cascade and programmed cell death.

The conjugation of AlbA to DCA in a single molecule, this compound, demonstrates a significant synergistic effect in killing cancer cells. This dual mechanism of targeting both cellular metabolism and apoptotic pathways makes this compound a compelling candidate for further drug development.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in cancer cells.

Caption: A generalized experimental workflow for evaluating this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.43 |

| HCT116 | Colon Cancer | 3.87 |

| A375 | Melanoma | 3.78 |

| 4T1 | Murine Breast Cancer | 1.31 |

| HBMEC | Human Brain Microvascular Endothelial Cells | 38.20 |

| LO2 | Normal Human Liver Cells | 53.14 |

Data sourced from MedChemExpress product information, citing Wei G, et al. J Med Chem. 2019.

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |

| This compound | 2 mg/kg | Subcutaneous injection every 2 days for 2 weeks | Almost complete suppression |

Data based on nude mice bearing MCF-7 tumors, as described by MedChemExpress, citing Wei G, et al. J Med Chem. 2019.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (MCF-7, HCT116, A375, 4T1) and normal cells (HBMEC, LO2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

-

Treatment: The cells were treated with various concentrations of this compound and incubated for a further 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: MCF-7 cells were treated with this compound (2 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed twice with cold PBS.

-

Staining: The cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

-

Cell Lysis: MCF-7 cells treated with this compound (2 µM) were lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Cytochrome c, Caspase-9, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Measurement (DCFH-DA Assay)

-

Cell Treatment: MCF-7 cells were treated with this compound (2 µM) for a specified time.

-

Probe Loading: The cells were then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured using a fluorescence microscope or a flow cytometer.

In Vivo Xenograft Study

-

Tumor Implantation: Nude mice were subcutaneously injected with MCF-7 cells.

-

Treatment Initiation: When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

-

Drug Administration: The treatment group received subcutaneous injections of this compound (2 mg/kg) every two days for two weeks.

-

Tumor Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors were excised and weighed. Histological analysis of major organs was performed to assess toxicity.

This comprehensive guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data and explicit experimental protocols. The dual-action nature of this conjugate, targeting both cancer metabolism and apoptosis, underscores its potential as a novel therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Albiziabioside A-DCA Conjugate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel anticancer agent, the Albiziabioside A-dichloroacetic acid (DCA) conjugate. This document details the scientific rationale behind its development, the experimental protocols for its synthesis and characterization, and a summary of its mechanism of action, including key signaling pathways and quantitative efficacy data.

Introduction and Rationale

Cancer cells exhibit a reprogrammed energy metabolism, famously known as the "Warburg effect," where they predominantly rely on aerobic glycolysis for energy production. This metabolic shift not only supports rapid proliferation but also contributes to an acidic and immunosuppressive tumor microenvironment. The Albiziabioside A-DCA conjugate was rationally designed to exploit this metabolic vulnerability.

Albiziabioside A , a natural saponin, has demonstrated cytotoxic effects against cancer cells, primarily through the induction of apoptosis via mitochondrial pathways.[1] Dichloroacetic acid (DCA) is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in the Warburg effect by shunting pyruvate away from mitochondrial oxidative phosphorylation. By inhibiting PDK, DCA forces cancer cells to switch from glycolysis to the more efficient oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) and subsequent cell death.

The conjugation of Albiziabioside A with DCA creates a synergistic molecule that simultaneously targets mitochondrial function and cellular metabolism, leading to a multi-pronged attack on cancer cells. This conjugate has been shown to induce both apoptosis and a distinct form of iron-dependent cell death known as ferroptosis, while also modulating the tumor microenvironment.[2][3]

Synthesis of Albiziabioside A-DCA Conjugate

The synthesis of the Albiziabioside A-DCA conjugate is achieved through a multi-step process involving the initial synthesis of Albiziabioside A followed by its conjugation with dichloroacetic acid.

Experimental Protocol: Synthesis of Albiziabioside A-DCA Conjugate

Materials:

-

Albiziabioside A

-

Dichloroacetic anhydride

-

Sodium methoxide

-

Solvents (e.g., pyridine, methanol)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Preparation of Intermediate: Albiziabioside A is first synthesized according to previously established linear synthesis methods.

-

Coupling Reaction: The synthesized Albiziabioside A is then reacted with dichloroacetic anhydride in a suitable solvent such as pyridine. This step couples the DCA moiety to the Albiziabioside A backbone.

-

Deprotection: Following the coupling reaction, deprotection steps, such as debenzoylation and deacetylation, are carried out using a catalytic amount of sodium methoxide in methanol to yield the final Albiziabioside A-DCA conjugate.

-

Purification: The crude product is purified using techniques like flash column chromatography on silica gel to obtain the pure conjugate.

-

Characterization: The final product is characterized by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: In Vitro Efficacy

The anticancer activity of the Albiziabioside A-DCA conjugate has been evaluated in various cancer cell lines. The primary method for assessing cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Albiziabioside A-DCA conjugate, Albiziabioside A, and Sodium Dichloroacetate (Na-DCA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Albiziabioside A-DCA conjugate, Albiziabioside A alone, or Na-DCA alone. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Quantitative Data: In Vitro Cytotoxicity

The Albiziabioside A-DCA conjugate has demonstrated potent cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (µM) |

| Albiziabioside A-DCA Conjugate | MCF-7 | 0.43 |

| Albiziabioside A | MCF-7 | >10 |

| Sodium Dichloroacetate (Na-DCA) | MCF-7 | >1000 |

Table 1: In Vitro Cytotoxicity of Albiziabioside A-DCA Conjugate and its Components in MCF-7 breast cancer cells.

Mechanism of Action: Induction of Apoptosis and Ferroptosis

The Albiziabioside A-DCA conjugate exerts its anticancer effects through the induction of two distinct cell death pathways: apoptosis and ferroptosis.

Apoptosis Induction

The conjugate induces apoptosis through the mitochondrial pathway, characterized by the activation of caspases.

Materials:

-

Cancer cells treated with the conjugate

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Cells are treated with the Albiziabioside A-DCA conjugate at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are identified as early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.

Ferroptosis Induction

A key mechanism of the conjugate is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Lipid ROS Measurement:

-

Cell Treatment: Cells are treated with the conjugate.

-

Staining: Cells are stained with a lipid-peroxidation-sensitive fluorescent probe (e.g., C11-BODIPY 581/591).

-

Analysis: The fluorescence is measured by flow cytometry or fluorescence microscopy.

Western Blot for GPX4:

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody against Glutathione Peroxidase 4 (GPX4) and a loading control (e.g., GAPDH), followed by a secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Efficacy in a Xenograft Model

The antitumor activity of the Albiziabioside A-DCA conjugate has been confirmed in a preclinical in vivo model.

Experimental Protocol: In Vivo Xenograft Study

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells for tumor implantation (e.g., MCF-7)

-

Albiziabioside A-DCA conjugate, Albiziabioside A, Na-DCA, and a positive control (e.g., 5-Fluorouracil)

-

Vehicle for drug administration (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Mice are randomized into different treatment groups: Vehicle control, Albiziabioside A-DCA conjugate, Albiziabioside A, Na-DCA, and a positive control. Treatments are administered via a specified route (e.g., intravenous injection) and schedule (e.g., every other day for two weeks).

-

Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every two days).

-

Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.

Quantitative Data: In Vivo Efficacy

| Treatment Group | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) | Change in Body Weight |

| Vehicle Control | [Data not specified in abstract] | - | No significant change |

| Albiziabioside A-DCA Conjugate | Significantly reduced | High | No significant toxicity observed |

| Albiziabioside A | Moderately reduced | Moderate | No significant change |

| Na-DCA | Slightly reduced | Low | No significant change |

| 5-Fluorouracil | Significantly reduced | High | [Data not specified in abstract] |

Table 2: Summary of In Vivo Efficacy of the Albiziabioside A-DCA Conjugate in a Xenograft Mouse Model. (Note: Specific quantitative values for tumor volume and inhibition percentage require access to the full dataset from the original study.)

Conclusion

The Albiziabioside A-DCA conjugate represents a promising strategy in cancer therapy by dually targeting cellular metabolism and inducing multiple forms of programmed cell death. Its ability to selectively kill cancer cells and its efficacy in preclinical in vivo models warrant further investigation and development. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanism of action of this novel anticancer agent for professionals in the field of drug discovery and development.

References

The Compound AlbA-DCA: A Multi-pronged Strategy to Remodel the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anti-cancer agent AlbA-DCA, a conjugate of the natural product Albiziabioside A (AlbA) and the metabolic modulator dichloroacetate (DCA). This document details its mechanism of action, focusing on its profound effects on the tumor microenvironment (TME), and provides relevant experimental data and protocols for research and development purposes.

Core Concept: A Synergistic Approach to Cancer Therapy

This compound is engineered to concurrently target two fundamental hallmarks of cancer: aberrant cellular metabolism and immune evasion. By combining the cytotoxic properties of a natural saponin (AlbA) with a pyruvate dehydrogenase kinase (PDK) inhibitor (DCA), this compound initiates a cascade of events within the TME, leading to tumor cell death and the dismantling of the immunosuppressive network.[1][2][3]

The primary mechanisms of action of this compound within the tumor microenvironment are:

-

Induction of Apoptosis and Ferroptosis in Cancer Cells: this compound triggers two distinct forms of programmed cell death, enhancing its cytotoxic efficacy.

-

Modulation of Tumor Metabolism: The DCA component of the molecule shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to a reduction in lactate accumulation and an increase in reactive oxygen species (ROS).[1][2]

-

Repolarization of Tumor-Associated Macrophages (TAMs): By altering the metabolic landscape of the TME, this compound promotes the repolarization of pro-tumoral M2-phenotype TAMs to an anti-tumoral M1-phenotype.

Quantitative Data on the Efficacy of this compound

The following tables summarize the currently available quantitative data on the in vitro cytotoxicity and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Human Breast Cancer | 0.43 |

| 4T1 | Murine Breast Cancer | 1.31 |

| HCT116 | Human Colon Cancer | 3.87 |

| A375 | Human Melanoma | 3.78 |

| HBMEC | Human Brain Microvascular Endothelial Cells (Normal) | 38.20 |

| LO2 | Human Liver Cells (Normal) | 53.14 |

Table 2: In Vivo Efficacy of this compound in a Murine Model

| Animal Model | Treatment Protocol | Key Outcomes |

| Nude mice bearing MCF-7 xenografts | 2 mg/kg this compound, subcutaneous injection every 2 days for 2 weeks | Almost complete suppression of tumor progression. No observed mortality or significant changes in body weight. No obvious signs of liver or kidney toxicity. |

Signaling Pathways Modulated by this compound

The multifaceted anti-cancer activity of this compound stems from its ability to modulate several critical signaling pathways.

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis in cancer cells. This is primarily achieved through the increased production of intracellular ROS, which leads to mitochondrial dysfunction.

Caption: this compound Induced Apoptotic Pathway.

Induction of Ferroptosis

In addition to apoptosis, this compound induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This is linked to the depletion of glutathione (GSH) and the subsequent inactivation of glutathione peroxidase 4 (GPX4).

References

An In-depth Technical Guide to the Underlying Signaling Pathways of AlbA-DCA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AlbA-DCA, a conjugate of the natural saponin Albiziabioside A (AlbA) and the metabolic modulator dichloroacetate (DCA), has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the core signaling pathways targeted by this compound, focusing on its ability to induce apoptosis and ferroptosis, reverse the Warburg effect, and modulate the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Core Signaling Pathways of this compound

This compound exerts its anti-neoplastic effects through the synergistic action of its two components, AlbA and DCA. The primary signaling cascades initiated by this compound converge on the induction of programmed cell death and the disruption of cancer cell metabolism.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway. This process is initiated by the AlbA moiety and amplified by the metabolic stress induced by the DCA component. The key molecular events are:

-

Down-regulation of Bcl-2: this compound treatment leads to a significant decrease in the expression of the anti-apoptotic protein Bcl-2. This disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, favoring permeabilization.

-

Release of Cytochrome c: The altered mitochondrial membrane potential results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Activation of Caspase-9: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Reversal of the Warburg Effect and Induction of Oxidative Stress

The DCA component of this compound targets the metabolic hallmark of cancer cells known as the Warburg effect, or aerobic glycolysis. By inhibiting pyruvate dehydrogenase kinase (PDK), DCA reactivates the pyruvate dehydrogenase (PDH) complex. This metabolic shift has profound consequences:

-

Metabolic Reprogramming: Reactivation of PDH shunts pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This restores a more normal metabolic state and reduces the production of lactate, a key contributor to the acidic tumor microenvironment.

-

Increased Reactive Oxygen Species (ROS) Production: The enhanced mitochondrial respiration leads to a marked increase in the production of reactive oxygen species (ROS). While normal cells have mechanisms to cope with a certain level of ROS, the elevated levels in cancer cells treated with this compound overwhelm their antioxidant capacity, leading to oxidative stress.

-

ROS-Mediated Apoptosis: The excessive ROS contributes to mitochondrial damage, further promoting the release of cytochrome c and amplifying the apoptotic signal.

Induction of Ferroptosis

In addition to apoptosis, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] This dual mechanism of cell death induction makes this compound a particularly effective anti-cancer agent, as it can overcome resistance to apoptosis. The precise mechanisms by which this compound triggers ferroptosis are still under investigation but are likely linked to the induction of oxidative stress.

Modulation of the Tumor Microenvironment

This compound has been observed to remodel the tumor microenvironment (TME) by reducing the population of M2-polarized tumor-associated macrophages (TAMs).[1][2] M2-TAMs are known to promote tumor growth, angiogenesis, and immunosuppression. By eliminating these pro-tumoral macrophages, this compound may enhance the anti-tumor immune response.

Quantitative Data

The cytotoxic and signaling effects of this compound have been quantified in various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| MCF-7 (Breast) | 0.43 | |

| HCT116 (Colon) | 3.87 | |

| A375 (Melanoma) | 3.78 | |

| 4T1 (Murine Breast) | 1.31 | |

| HBMEC (Endothelial) | 38.20 | |

| LO2 (Normal Liver) | 53.14 |

Further quantitative data on protein expression changes and ROS levels are needed for a more complete understanding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

-

Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-15% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cytochrome c, caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Ferroptosis Assay

-

Lipid Peroxidation Measurement: Treat cells with this compound and then stain with a lipid peroxidation sensor such as C11-BODIPY(581/591). Analyze by flow cytometry or fluorescence microscopy.

-

Iron Chelation Rescue: Co-treat cells with this compound and an iron chelator (e.g., deferoxamine) to determine if cell death can be rescued, which is a hallmark of ferroptosis.

-

GPX4 Expression Analysis: Analyze the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, by Western blotting.

Analysis of Tumor-Associated Macrophage (TAM) Polarization

-

Co-culture System: Establish a co-culture system of cancer cells and macrophages.

-

Treatment: Treat the co-culture with this compound.

-

Macrophage Isolation: Isolate the macrophages from the co-culture system.

-

Flow Cytometry Analysis: Stain the isolated macrophages with antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206) and analyze by flow cytometry to determine the M1/M2 ratio.

-

Cytokine Analysis: Analyze the supernatant of the co-culture for the presence of M1- and M2-associated cytokines using ELISA or a cytokine array.

Visualizations of Signaling Pathways and Workflows

This compound Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

DCA-Mediated Reversal of the Warburg Effect

Caption: DCA component reverses the Warburg effect, leading to increased ROS.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing protein expression by Western blot.

Conclusion and Future Directions

This compound is a novel anti-cancer agent that targets multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation. Its ability to simultaneously induce apoptosis and ferroptosis, while also reversing the Warburg effect and modulating the tumor microenvironment, makes it a highly promising candidate for further pre-clinical and clinical investigation.

Future research should focus on:

-

Elucidating the precise molecular mechanisms of this compound-induced ferroptosis.

-

Investigating the impact of this compound on the broader tumor immune landscape.

-

Exploring the potential synergistic effects of this compound with other anti-cancer therapies, such as immunotherapy and targeted agents.

-

Conducting in vivo studies to further validate the efficacy and safety of this compound in relevant animal models.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Initial Studies on AlbA-DCA Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxic studies on AlbA-DCA, a conjugate of Albiziabioside A (AlbA) and dichloroacetate (DCA). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound was evaluated against a panel of human cancer cell lines and two non-cancerous cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| MCF-7 | Human Breast Cancer | 0.43[1] |

| 4T1 | Murine Breast Cancer | 1.31[1] |

| HCT116 | Human Colon Cancer | 3.87[1] |

| A375 | Human Melanoma | 3.78[1] |

| HBMEC | Human Brain Microvascular Endothelial Cells | 38.20[1] |

| LO2 | Human Normal Liver Cells | 53.14 |

These results indicate that this compound exhibits selective and potent cytotoxicity against cancer cells, particularly the MCF-7 breast cancer line, while being significantly less toxic to normal human cells.

Further in vivo studies have demonstrated the anti-tumor efficacy of this compound. In a nude mouse model bearing MCF-7 tumors, treatment with this compound almost completely suppressed tumor progression.

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Dosage | Administration | Outcome |

| Nude Mice | MCF-7 Xenograft | 2 mg/kg | Subcutaneous injection every 2 days for 2 weeks | Almost complete suppression of tumor progression |

Crucially, these studies reported no significant changes in the body weight of the mice and no observable toxicity in the liver, kidney, heart, spleen, or lungs, suggesting a favorable safety profile for this compound in this preclinical model.

Mechanism of Action: Induction of Apoptosis

Initial mechanistic studies indicate that this compound induces apoptosis in cancer cells. This programmed cell death is mediated through the intrinsic mitochondrial pathway. Treatment of MCF-7 cells with this compound led to a significant upregulation of pro-apoptotic proteins, including cytochrome c and caspase-9, and a downregulation of the anti-apoptotic protein Bcl-2.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the cytotoxicity of this compound.

Cell Culture

-

Cell Lines: MCF-7 (human breast adenocarcinoma), HCT116 (human colorectal carcinoma), A375 (human melanoma), 4T1 (murine breast carcinoma), HBMEC (human brain microvascular endothelial cells), and LO2 (human normal liver cells).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using a dose-response curve.

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound (e.g., 2 µM for MCF-7 cells) for 24 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Cytochrome c, Caspase-9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow

The following diagram outlines the general workflow for the initial cytotoxic evaluation of a compound like this compound.

Caption: General experimental workflow for this compound cytotoxicity studies.

References

The Dual-Pronged Metabolic Assault of AlbA-DCA on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel anti-cancer conjugate, Albiziabioside A-dichloroacetate (AlbA-DCA), focusing on its profound impact on cancer cell metabolism. By combining the cytotoxic saponin Albiziabioside A (AlbA) with the metabolic modulator dichloroacetate (DCA), this compound presents a synergistic strategy to selectively target and eliminate cancer cells through a multi-faceted metabolic attack. This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols for replication and further investigation, and visualizes the intricate signaling and experimental workflows.

Core Mechanism: A Synergistic Attack on Cancer Metabolism

This compound is a conjugate molecule designed to exploit the metabolic vulnerabilities of cancer cells. Its dual-action mechanism stems from its two constituent components:

-

Albiziabioside A (AlbA): A natural saponin that exhibits cytotoxic properties, primarily through the induction of apoptosis.

-

Dichloroacetate (DCA): An inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA prevents the phosphorylation and inactivation of pyruvate dehydrogenase (PDH), a key enzyme in cellular respiration.[1] This forces a metabolic shift from glycolysis towards oxidative phosphorylation (OXPHOS).[1]

The conjugation of AlbA to DCA creates a potent molecule that simultaneously induces cell death pathways and rewires cancer cell metabolism. A key characteristic of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect, which leads to increased lactate production and an acidic tumor microenvironment.[1] this compound directly counters this by:

-

Shifting Metabolism: The DCA moiety inhibits PDK, leading to the activation of PDH. This promotes the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, thereby reducing the glycolytic flux.[1]

-

Reducing Lactate Accumulation: By diverting pyruvate away from lactate production, this compound alleviates the accumulation of lactic acid in the tumor microenvironment.[1]

-

Inducing Oxidative Stress: The forced increase in mitochondrial respiration can lead to a marked increase in intracellular reactive oxygen species (ROS).

-

Triggering Apoptosis and Ferroptosis: The combination of metabolic stress, increased ROS, and the intrinsic pro-apoptotic nature of AlbA leads to cancer cell death through both apoptosis and ferroptosis.

This synergistic approach not only directly kills cancer cells but also has the potential to modulate the tumor microenvironment by reducing acidosis and influencing immune cell polarization.

Quantitative Data Summary

The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Cancer | 0.43 |

| HCT116 | Colon Cancer | 3.87 |

| A375 | Melanoma | 3.78 |

| 4T1 | Murine Breast Cancer | 1.31 |

| HBMEC | Human Brain Microvascular Endothelial Cells | 38.20 |

| LO2 | Normal Human Liver Cells | 53.14 |

Data sourced from MedChemExpress product information, citing Wei G, et al. (2019).

Table 2: Metabolic Impact of this compound on MCF-7 Cells

| Treatment (Concentration) | Intracellular Lactate Level (vs. Control) | Extracellular Lactate Level (vs. Control) |

| This compound (2 μM) | Significantly Decreased | Significantly Decreased |

| AlbA (10 μM) | No Significant Change | No Significant Change |

| Na-DCA (30 μM) | No Significant Change | No Significant Change |

Qualitative summary based on graphical data from Wei G, et al. (2019). The study demonstrated a marked reduction in both intra- and extracellular lactate levels in MCF-7 and 4T1 cells upon treatment with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to facilitate the study of this compound's effects on cancer cell metabolism.

Synthesis of this compound Conjugate

The synthesis of this compound involves the coupling of a protected Albiziabioside A intermediate with dichloroacetic anhydride, followed by deprotection.

Representative Protocol:

-

Step 1: Preparation of Albiziabioside A Intermediate: Synthesize the protected Albiziabioside A intermediate as previously described in the literature. This typically involves a multi-step process of isolating and purifying Albiziabioside A from natural sources, followed by selective protection of reactive functional groups to allow for specific conjugation.

-

Step 2: Coupling with Dichloroacetic Anhydride:

-

Dissolve the protected Albiziabioside A intermediate in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add dichloroacetic anhydride to the solution. The molar ratio of the anhydride to the AlbA intermediate should be optimized, but a slight excess of the anhydride is typically used.

-

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 3: Deprotection:

-

Once the coupling reaction is complete, the protecting groups on the Albiziabioside A moiety are removed. This step is highly dependent on the nature of the protecting groups used. For example, if benzoyl and acetyl groups are used, deprotection can be achieved by treatment with a catalytic amount of sodium methoxide in methanol.

-

-

Step 4: Purification and Characterization:

-

The crude product is purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC).

-

The final product, this compound, is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

-

Cell Culture

-

MCF-7 (Human Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids (NEAA), and 10 µg/mL bovine insulin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

4T1 (Murine Mammary Carcinoma): Culture in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

Measurement of Cellular Metabolism (Seahorse XF Analyzer)

Objective: To determine the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as measures of oxidative phosphorylation and glycolysis, respectively.

Protocol:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.

-

Incubation: Allow cells to adhere and grow overnight.

-

Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Preparation of Assay Medium: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.

-

Cell Washing and Medium Exchange: Gently wash the cells with the assay medium and replace the culture medium with the final volume of pre-warmed assay medium.

-

Equilibration: Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

-

Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A).

-

Seahorse XF Analysis: Calibrate the sensor cartridge and perform the assay according to the manufacturer's instructions. The instrument will measure OCR and ECAR in real-time before and after the injection of the compounds.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and treat with this compound or control compounds for the desired time.

-

Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptotic and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound or control compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vivo Tumor Model (4T1 Murine Breast Cancer)

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Animal Model: Use female BALB/c mice (6-8 weeks old).

-

Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or Matrigel.

-

Tumor Implantation: Subcutaneously inject a suspension of 4T1 cells (e.g., 1 x 10⁵ cells) into the mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., every 2-3 days).

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 2 mg/kg) via subcutaneous injection every 2 days for a specified duration (e.g., 2 weeks).

-

Efficacy Assessment: Monitor tumor volume and body weight throughout the treatment period. At the end of the study, excise the tumors and weigh them. Tissues can be collected for further histological or molecular analysis.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To determine the expression levels of key apoptosis-related proteins such as Bcl-2 and Caspase-9.

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Caspase-9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams are provided in the DOT language for Graphviz.

References

An In-depth Technical Guide on Albiziabioside A Dichloroacetate (AlbA-DCA): A Novel Anti-Cancer Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albiziabioside A dichloroacetate (AlbA-DCA) is a novel synthetic conjugate that leverages the cytotoxic properties of the natural saponin, Albiziabioside A, with the metabolic modulating activity of dichloroacetate (DCA). This conjugate is designed to selectively target cancer cells by exploiting their altered metabolism, specifically the Warburg effect. This compound acts as a multi-faceted agent, inducing apoptosis and ferroptosis through the inhibition of pyruvate dehydrogenase kinase (PDK), leading to a metabolic shift from glycolysis to oxidative phosphorylation. This shift results in increased reactive oxygen species (ROS) production and subsequent cancer cell death. Furthermore, this compound has been shown to remodel the tumor microenvironment by polarizing M2-tumor-associated macrophages (M2-TAMs). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols for its characterization.

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect". This metabolic reprogramming is crucial for cancer cell proliferation and survival. Pyruvate dehydrogenase kinase (PDK) plays a pivotal role in this process by inhibiting the pyruvate dehydrogenase (PDH) complex, thereby shunting pyruvate away from the mitochondria and oxidative phosphorylation.

Dichloroacetate (DCA) is a known inhibitor of PDK, capable of reversing the Warburg effect and promoting mitochondrial-dependent apoptosis in cancer cells.[1] However, the clinical efficacy of DCA alone has been limited by its modest potency and bioavailability. To enhance its anti-cancer activity and tumor-targeting capabilities, a conjugate with the natural product Albiziabioside A was developed. Albiziabioside A, a saponin, has demonstrated independent cytotoxic effects against various cancer cell lines.[2] The resulting conjugate, Albiziabioside A dichloroacetate (this compound), represents a promising strategy for a multi-pronged attack on cancer by simultaneously targeting metabolic pathways and inducing multiple forms of cell death.

Synthesis and Characterization

The synthesis of Albiziabioside A dichloroacetate (this compound) involves the chemical conjugation of Albiziabioside A with dichloroacetic acid. The detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide. The final product is characterized by standard analytical techniques to confirm its structure and purity.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of PDK by its dichloroacetate moiety. This inhibition leads to the reactivation of the PDH complex, which in turn facilitates the conversion of pyruvate to acetyl-CoA and its entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic shift from glycolysis to oxidative phosphorylation has several downstream consequences that contribute to the anti-cancer effects of this compound.[3][4]

Induction of Apoptosis

The restoration of mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS). Elevated intracellular ROS levels can trigger the intrinsic pathway of apoptosis through the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.[3]

Induction of Ferroptosis

In addition to apoptosis, this compound induces ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides. The increased ROS production contributes to lipid peroxidation. Furthermore, this compound has been shown to deplete glutathione (GSH) and downregulate the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in tumor progression and metastasis. M2-polarized tumor-associated macrophages (M2-TAMs) are known to promote tumor growth and suppress anti-tumor immunity. This compound has been demonstrated to repolarize these M2-TAMs, thereby creating a more anti-tumorigenic microenvironment.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of Albiziabioside A dichloroacetate.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | IC50 (µM) |

| Cancer Cells | ||

| MCF-7 | Breast Adenocarcinoma | 0.43 |

| HCT116 | Colorectal Carcinoma | 3.87 |

| A375 | Malignant Melanoma | 3.78 |

| 4T1 | Murine Breast Cancer | 1.31 |

| Normal Cells | ||

| HBMEC | Human Brain Microvascular Endothelial | 38.20 |

| LO2 | Human Normal Liver | 53.14 |

Table 2: In Vivo Antitumor Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 14 | Mean Tumor Weight (g) at Day 14 |

| Saline Control | N/A | ~1200 | ~1.2 |

| This compound | 2 mg/kg, subcutaneous injection, every 2 days for 2 weeks | ~100 | ~0.1 |

Note: The values in Table 2 are approximate, based on graphical data from the primary research article, and are intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Albiziabioside A dichloroacetate.

Synthesis of Albiziabioside A dichloroacetate (this compound)

-

Materials: Albiziabioside A, dichloroacetic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve Albiziabioside A (1 equivalent) and dichloroacetic acid (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 5% HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Cell Viability Assay (MTT Assay)

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Procedure:

-

Treat cells with this compound at the desired concentration for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Ferroptosis Assays

-

Measurement of Intracellular Glutathione (GSH):

-

Treat cells with this compound.

-

Lyse the cells and measure the GSH levels using a commercially available GSH assay kit according to the manufacturer's instructions.

-

-

Measurement of Malondialdehyde (MDA):

-

Treat cells with this compound.

-

Harvest and lyse the cells.

-

Measure the MDA levels, a marker of lipid peroxidation, using a commercially available MDA assay kit.

-

-

Western Blot for GPX4:

-

Treat cells with this compound.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against GPX4.

-

Incubate with a secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

In Vivo Xenograft Model

-

Procedure:

-

Subcutaneously inject MCF-7 cells into the flank of female nude mice.

-

When the tumors reach a palpable size, randomly assign the mice to treatment and control groups.

-

Administer this compound (2 mg/kg) or saline (control) via subcutaneous injection every two days for two weeks.

-

Monitor tumor volume and body weight every two days.

-

At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of Albiziabioside A dichloroacetate in cancer cells.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

Albiziabioside A dichloroacetate is a promising novel anti-cancer agent that effectively combines the cytotoxic properties of a natural product with a targeted metabolic modulator. Its multi-faceted mechanism of action, involving the induction of both apoptosis and ferroptosis, as well as the modulation of the tumor microenvironment, offers a robust strategy to overcome the resistance mechanisms often encountered in cancer therapy. The data presented in this guide highlight the potent and selective anti-cancer activity of this compound, warranting further investigation and development as a potential therapeutic agent. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Methodological & Application

AlbA-DCA Experimental Protocol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AlbA-DCA is a novel conjugate molecule formed by the attachment of Albiziabioside A (AlbA) to a dichloroacetate (DCA) subunit.[1] This compound has demonstrated significant potential as an anti-cancer agent by selectively inducing apoptosis in cancer cells.[1] The mechanism of action involves the induction of intracellular reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[1] Furthermore, this compound has been shown to alleviate the accumulation of lactic acid in the tumor microenvironment, a hallmark of cancer metabolism.[1]

These application notes provide a comprehensive overview of the in vitro experimental protocols for studying the effects of this compound. The methodologies for key assays are detailed to ensure reproducibility and accurate data interpretation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.43[1] |

| HCT116 | Colorectal Cancer | 3.87 |

| A375 | Melanoma | 3.78 |

| 4T1 | Murine Breast Cancer | 1.31 |

| HBMEC | Human Brain Microvascular Endothelial Cells | 38.20 |

| LO2 | Normal Human Liver Cells | 53.14 |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that primarily targets cancer cell metabolism and survival pathways. The DCA component inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This activation leads to a metabolic shift from glycolysis to oxidative phosphorylation, a reversal of the Warburg effect often observed in cancer cells. This metabolic reprogramming results in increased production of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

The induction of apoptosis by this compound is mediated through the intrinsic mitochondrial pathway. Increased ROS levels lead to the upregulation of pro-apoptotic proteins such as Cytochrome c and the downregulation of anti-apoptotic proteins like Bcl-2. This cascade of events culminates in the activation of executioner caspases, such as Caspase-9, leading to programmed cell death.

Caption: this compound signaling pathway in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis

This protocol is to detect changes in the expression levels of apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Cytochrome c, anti-Caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-